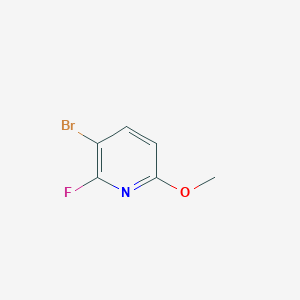

3-Bromo-2-fluoro-6-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTONQLSSAOFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-27-0 | |

| Record name | 3-bromo-2-fluoro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-2-fluoro-6-methoxypyridine

In the landscape of pharmaceutical and materials science research, functionalized heterocyclic compounds are of paramount importance. Among these, substituted pyridines serve as foundational scaffolds for a vast array of biologically active molecules and advanced materials. This compound (CAS No. 1227599-27-0) is a key exemplar of this class, offering a unique combination of reactive sites and modulating functional groups. The strategic placement of a bromine atom, a fluorine atom, and a methoxy group on the pyridine ring provides chemists with a versatile tool for molecular construction.

This guide provides an in-depth analysis of the chemical properties, reactivity, and handling of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of this compound in their synthetic endeavors. The information presented herein is a synthesis of available data and established principles of organic chemistry, designed to provide both foundational knowledge and practical insights.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is the bedrock of its effective application in synthesis. While extensive experimental data for this compound is not widely published, a combination of supplier data and predictive models provides a solid foundation for its use.

Molecular Structure and Key Identifiers

The arrangement of substituents on the pyridine core is critical to the molecule's reactivity. The fluorine at the 2-position and the methoxy group at the 6-position exert strong electronic effects, while the bromine at the 3-position serves as a primary reactive handle for carbon-carbon bond formation.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are predicted and should be used as a guide for experimental planning.

| Property | Value | Source |

| CAS Number | 1227599-27-0 | [1][2] |

| Molecular Formula | C₆H₅BrFNO | [1][2] |

| Molecular Weight | 206.01 g/mol | [1][3] |

| Appearance | Solid, Semi-solid, or liquid | |

| Boiling Point | 192.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 70.0 ± 25.9 °C (Predicted) | [2] |

| Refractive Index | 1.521 (Predicted) | [2] |

| Purity | Typically ≥95-98% | [3] |

| Storage | Store at 2-8°C under an inert atmosphere |

PART 2: Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity conferred by its substituents. The interplay of inductive and mesomeric effects governs its behavior in key organic transformations.

Electronic Landscape and Reactivity Principles

-

Fluorine at C2: As the most electronegative element, the fluorine atom exerts a strong electron-withdrawing inductive effect, decreasing the electron density of the pyridine ring and making it more susceptible to nucleophilic attack.

-

Bromine at C3: The C-Br bond is the primary site for synthetic modification. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its position adjacent to the electron-withdrawing fluorine atom can influence its reactivity.

-

Methoxy at C6: The methoxy group is an electron-donating group through resonance, which can partially offset the inductive withdrawal of the halogen substituents. This can influence the regioselectivity of certain reactions.

This electronic arrangement makes the compound an ideal substrate for constructing complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions.

Core Application: Palladium-Catalyzed Cross-Coupling

The C3-Broromine atom is perfectly poised for a variety of palladium-catalyzed reactions, which are foundational in modern drug discovery.[4]

Logical Workflow for a Suzuki-Miyaura Cross-Coupling Reaction:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure based on established methods for structurally similar halo-pyridines.[5] Researchers should perform their own optimization.

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the desired biaryl product.

PART 3: Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of both the starting material and subsequent products. While a complete, published spectroscopic dataset for this compound is scarce, we can predict the expected signals based on its structure and data from analogous compounds.

Note: The following data are illustrative predictions. Actual spectra must be obtained experimentally for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will appear as doublets due to coupling with each other. A sharp singlet corresponding to the three protons of the methoxy group will be present in the upfield region (typically 3.8-4.0 ppm).

-

¹³C NMR: The carbon NMR will display six distinct signals. The carbon bearing the methoxy group will be the most shielded (lowest ppm), while the carbons bonded to the electronegative fluorine and bromine atoms will be significantly shifted.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear diagnostic signal for the presence of the fluorine substituent.

Mass Spectrometry (MS)

In a mass spectrum using electron ionization (EI-MS), the molecular ion peak would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity at M+ and M+2). Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the parent ion.

PART 4: Safety, Handling, and Storage

Proper handling of chemical reagents is critical to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for this and structurally related compounds, this compound should be handled with care.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation Mark).

Mandatory PPE:

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]

Handling and Storage Recommendations

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a reliable handle for cross-coupling reactions while allowing for fine-tuning of steric and electronic properties through its fluoro and methoxy groups. While a comprehensive public database of its experimental properties is still developing, its utility can be confidently predicted based on the well-established chemistry of functionalized pyridines. By adhering to the principles of reactivity and safety protocols outlined in this guide, researchers can effectively incorporate this potent intermediate into their synthetic strategies to accelerate the discovery of new medicines and materials.

References

- Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermedi

-

This compound | 1227599-27-0 | C6H5BrFNO | Appchem. [Link]

-

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline - PubChem. [Link]

-

The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization - ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to 3-Bromo-2-fluoro-6-methoxypyridine: A Cornerstone for Modern Drug Discovery

Introduction: The Strategic Value of a Multifunctional Heterocycle

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 3-Bromo-2-fluoro-6-methoxypyridine (CAS No. 1227599-27-0) has emerged as a particularly valuable heterocyclic intermediate.[1] Its utility stems from a unique confluence of structural features: a pyridine core, a synthetically versatile bromine atom, a metabolically influential fluorine atom, and a methoxy group that modulates electronic properties. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, reactivity, and profound potential of this compound in accelerating pharmaceutical innovation.

The pyridine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The specific substitution pattern of this compound offers a trifecta of advantages. The bromine atom at the 3-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds.[2] The fluorine atom at the 2-position is a critical feature; its incorporation into drug candidates often enhances pharmacokinetic properties, such as metabolic stability and bioavailability, by blocking sites of oxidative metabolism.[3] The 6-methoxy group further influences the electronic nature of the pyridine ring, impacting its reactivity and potential interactions with biological targets.[3] This combination makes it a sought-after precursor for creating diverse molecular libraries aimed at a wide range of diseases.[4]

Physicochemical Properties and Specifications

A clear understanding of a compound's physical properties is essential for its effective use in synthesis, including reaction setup, purification, and storage. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1227599-27-0 | [5][6] |

| Molecular Formula | C₆H₅BrFNO | [5][7] |

| Molecular Weight | 206.01 g/mol | [7][8] |

| Appearance | Solid, Semi-solid, or Liquid | [9] |

| Boiling Point | 192.2 ± 35.0 °C (Predicted) | [7] |

| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [7] |

| Flash Point | 70.0 ± 25.9 °C (Predicted) | [7] |

| Purity | Typically ≥95-98% | [8][9] |

| Storage | Inert atmosphere, 2-8°C | [9] |

| SMILES | COC1=CC=C(Br)C(F)=N1 | [5][8] |

| InChI Key | MQTONQLSSAOFRP-UHFFFAOYSA-N | [9] |

Synthesis and Manufacturing Insights

The most logical and industrially scalable synthesis of this compound involves the selective halogenation of a readily available precursor, 2-fluoro-6-methoxypyridine.[10] The causality behind this strategy is rooted in the principles of electrophilic aromatic substitution on an electron-rich pyridine ring. The methoxy group is an activating, ortho-para directing group, while the fluorine and the ring nitrogen are deactivating. The reaction must be carefully controlled to achieve bromination at the C3 position.

A plausible synthetic pathway involves the direct bromination of 2-fluoro-6-methoxypyridine using a suitable brominating agent like N-Bromosuccinimide (NBS) or a bromine-lewis acid system. The choice of solvent and temperature is critical to control regioselectivity and prevent side reactions.

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its capacity to serve as a versatile scaffold in cornerstone synthetic transformations. The carbon-bromine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[2]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[11] For this compound, the C-Br bond undergoes oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that culminates in the formation of a new bond with a boronic acid or ester coupling partner.[12]

This reaction is invaluable for extending the molecular framework, allowing for the introduction of diverse aryl or heteroaryl substituents at the 3-position. These modifications are crucial for exploring structure-activity relationships (SAR) during lead optimization, tuning a compound's steric and electronic properties to enhance target affinity and selectivity.[13]

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of aromatic C-N bonds is another critical transformation in pharmaceutical synthesis, as the resulting arylamine moiety is present in a vast number of biologically active compounds.[14] The Buchwald-Hartwig amination provides a mild and general method for achieving this, overcoming the limitations of harsher, classical methods.[15]

In this reaction, the C-Br bond of this compound is coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[14] This allows for the direct installation of a wide range of nitrogen-containing functional groups, from simple amines to complex heterocycles, providing a direct route to novel drug candidates.[16]

Caption: Key synthetic transformations of the title compound.

Validated Experimental Protocols

The following protocols are self-validating systems, providing detailed, step-by-step methodologies for the key transformations discussed. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a representative coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous 1,4-Dioxane/Water (4:1)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ and SPhos.

-

Solvent Addition: Add the anhydrous dioxane/water mixture via syringe.

-

Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling this compound with a representative amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

(±)-BINAP (3 mol%)

-

Sodium tert-butoxide (NaOᵗBu, 1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with Pd₂(dba)₃, (±)-BINAP, and NaOᵗBu.[17]

-

Reagent Addition: Add this compound and the amine.[17]

-

Solvent Addition: Add anhydrous toluene via syringe.[17]

-

Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.[16]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and dilute with diethyl ether or ethyl acetate.

-

Extraction: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[17]

-

Purification: Purify the residue by flash column chromatography to yield the desired N-substituted product.

Caption: A generalized workflow for cross-coupling reactions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Based on available data, the compound is classified with the GHS07 pictogram, indicating potential hazards.[9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in pharmaceutical research. Its unique combination of a pyridine core, a reactive bromine handle, and beneficial fluoro and methoxy substituents provides chemists with a versatile and powerful platform for the synthesis of complex, biologically active molecules. By enabling access to novel chemical space through robust and reliable C-C and C-N bond-forming reactions, this compound plays a critical role in shortening synthetic routes and accelerating the journey from lead discovery to clinical development.

References

-

2-Fluoro-6-methoxypyridine | Properties, Uses, Safety Data, Supplier in China. (n.d.). Alchemist-chem. Retrieved January 7, 2026, from [Link]

-

Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. (n.d.). Pharmaffiliates. Retrieved January 7, 2026, from [Link]

-

3-Bromo-5-fluoro-2-methoxypyridine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). The University of Manchester. Retrieved January 7, 2026, from [Link]

-

6-Bromo-2-fluoro-3-methoxypyridine. (n.d.). AOBChem USA. Retrieved January 7, 2026, from [Link]

-

The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). Alchemist-chem. Retrieved January 7, 2026, from [Link]

-

Douglas, C. J., & Garg, N. K. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Central Science, 3(6), 558–563. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

2-Fluoro-6-methoxypyridine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- Preparation method of fluoropyridine compounds. (2013). Google Patents.

-

The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 7, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Xu, P., & Studer, A. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524–541. [Link]

-

van Pée, K. H., & Unversucht, S. (2003). Biological dehalogenation and halogenation reactions. Chemosphere, 52(2), 299–312. [Link]

-

2-bromo-6-fluoro-3-methoxypyridine (C6H5BrFNO). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. appchemical.com [appchemical.com]

- 6. This compound | 1227599-27-0 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound 95% | CAS: 1227599-27-0 | AChemBlock [achemblock.com]

- 9. This compound | 1227599-27-0 [sigmaaldrich.com]

- 10. 2-Fluoro-6-methoxypyridine | Properties, Uses, Safety Data, Supplier in China [pipzine-chem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Introduction: The Strategic Value of a Halogenated Pyridine Building Block

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-fluoro-6-methoxypyridine

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a bromine atom, a fluorine atom, and a methoxy group on the pyridine core—offers a versatile platform for synthetic chemists. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the fluorine atom can modulate electronic properties and metabolic stability, and the methoxy group influences solubility and can act as a directing group.

This guide provides a comprehensive overview of the essential physical properties of this compound (CAS No. 1227599-27-0). For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for reaction design, process optimization, quality control, and formulation. While experimentally determined data for this specific molecule is not widely published, this document outlines the predicted properties and provides detailed, field-proven protocols for their empirical determination, grounding the theoretical in practical, actionable methodology.

Section 1: Core Physicochemical Properties

The fundamental physicochemical data for this compound is summarized below. It is critical to note that many of the available values are predicted through computational models. Such predictions are invaluable for initial planning but must be confirmed by experimental measurement for any rigorous application.

| Property | Value | Data Type | Source(s) |

| CAS Number | 1227599-27-0 | Experimental | [1][2][3] |

| Molecular Formula | C₆H₅BrFNO | --- | [1][2] |

| Molecular Weight | 206.01 g/mol | Calculated | [1][2] |

| Physical Form | Solid, Semi-solid, or Liquid | Observed | [3] |

| Boiling Point | 192.2 ± 35.0 °C | Predicted | [1] |

| Density | 1.621 ± 0.06 g/cm³ | Predicted | [1] |

| Flash Point | 70.0 ± 25.9 °C | Predicted | [1] |

| LogP (Octanol/Water) | 2.68 | Calculated | [1] |

| Refractive Index | 1.521 | Predicted | [1] |

The ambiguity in the reported physical form ("Solid or Semi-solid or liquid") suggests that the compound's melting point is likely near standard ambient temperature.[3] This underscores the importance of the experimental verification detailed in the following sections.

Section 2: Experimental Determination of Key Physical Properties

The following protocols are presented as self-validating systems. Each procedure includes not just the steps, but the scientific rationale, ensuring that the resulting data is both accurate and reliable.

Melting Point Determination

Expertise & Experience: The melting point is more than a physical constant; it is a critical indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting point (typically a range of <1°C), whereas impurities depress and broaden the melting range.[4] The capillary method is the pharmacopeial standard for this determination.[5]

Detailed Protocol:

-

Sample Preparation (The Foundation of Accuracy):

-

Ensure the sample is completely dry, as residual solvent will act as an impurity. Dry the sample under vacuum for several hours.

-

Crush the crystalline sample into a fine, uniform powder using a mortar and pestle. This is a critical step to ensure uniform heat transfer throughout the sample, preventing inconsistent melting.[5]

-

-

Capillary Tube Loading:

-

Tap the open end of a glass capillary tube into the powdered sample. A small amount of sample (2-3 mm height) is sufficient.

-

Compact the sample at the sealed bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube. A densely packed sample prevents air pockets and ensures a clear observation of the melt.[6]

-

-

Measurement (Preliminary and Fine):

-

Rapid Determination: First, perform a quick measurement by heating the apparatus rapidly to find the approximate melting range. This saves significant time.[4]

-

Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate (1-2°C per minute). Fast heating rates are the primary cause of inaccurate measurements as the thermal equilibrium between the heating block, thermometer, and sample is not achieved.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts into liquid (T2).

-

The melting point is reported as the range T1 - T2.

-

Logical Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Boiling Point Determination

Expertise & Experience: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another key identifier.[7] For small research-scale quantities where a full distillation is impractical, the Thiele tube method provides an accurate measurement with minimal material (<1 mL).[8] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Detailed Protocol:

-

Apparatus Setup:

-

Place a small amount of the liquid sample (0.5-1 mL) into a small test tube (fusion tube).

-

Take a capillary tube and seal one end in a flame.

-

Place the capillary tube, open-end down, into the liquid in the test tube.

-

-

Heating and Observation:

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).[9] The Thiele tube's design promotes uniform heating via convection currents.

-

Heat the side arm of the Thiele tube gently with a burner. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[8]

-

Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure.

-

-

Data Recording (The Cooling Phase is Key):

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[8] At this temperature, the external atmospheric pressure has just overcome the vapor pressure of the liquid.

-

Record this temperature as the boiling point. Record the barometric pressure.

-

Logical Workflow for Boiling Point Determination (Thiele Tube)

Caption: Workflow for boiling point determination via Thiele tube.

Solubility Assessment

Expertise & Experience: Solubility is a critical parameter in drug development, influencing bioavailability, and in process chemistry, affecting solvent choice for reactions and purifications. The "shake-flask" method is the gold standard for determining equilibrium solubility.[10] The key to this protocol is ensuring true equilibrium has been reached, which means the solution is genuinely saturated and will not dissolve more solute.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethyl acetate, methanol, water) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[11]

-

Agitate the vial at a constant, controlled temperature (e.g., 25°C) using a shaker or stirrer. Agitation should be vigorous enough to keep the solid suspended.

-

-

Equilibration (A Test of Patience):

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours. For new compounds, it is wise to sample at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the concentration of the solute in solution remains constant between successive measurements.[10]

-

-

Sample Separation (Avoiding Contamination):

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a fine-pore (e.g., 0.45 µm) syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high concentration readings.

-

-

Quantification:

-

Accurately dilute the filtered sample with a known volume of the solvent.

-

Determine the concentration of the solute using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[10]

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

-

Logical Workflow for Solubility Determination (Shake-Flask)

Caption: Workflow for equilibrium solubility determination.

Section 3: Spectroscopic Characterization - Predicted Signatures

General Protocol for Sample Preparation:

-

NMR Spectroscopy: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

FT-IR Spectroscopy: For a liquid, a thin film can be analyzed between two salt plates (NaCl or KBr). For a solid, the Attenuated Total Reflectance (ATR) method is most convenient.

-

Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques like Electrospray Ionization (ESI).[12]

Predicted Spectral Features:

| Technique | Predicted Features | Rationale |

| ¹H NMR | Two signals in the aromatic region (doublets) One signal (singlet) around 3.9-4.1 ppm | The two aromatic protons on the pyridine ring are distinct and will split each other. The three protons of the methoxy group are equivalent and will appear as a singlet. |

| ¹³C NMR | Six distinct signals | The molecule has six chemically non-equivalent carbon atoms, which should result in six separate peaks in the broadband-decoupled spectrum. |

| FT-IR | ~2950-2850 cm⁻¹ (C-H stretch) ~1600-1450 cm⁻¹ (Aromatic C=C/C=N stretch) ~1250-1000 cm⁻¹ (C-O, C-F stretch) ~700-500 cm⁻¹ (C-Br stretch) | These are characteristic absorption frequencies for the functional groups present in the molecule. The C-F and C-O stretches will likely be strong. |

| Mass Spec. | Molecular Ion (M⁺) peaks at m/z 205 and 207 | The presence of one bromine atom will result in two molecular ion peaks of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a powerful confirmation tool. |

Section 4: Safety and Handling

Based on safety data for the compound, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Handling Recommendations: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

University of Calgary. (n.d.). Melting Point Determination. [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). [Link]

-

Anonymous. (n.d.). DETERMINATION OF BOILING POINTS. [Link]

-

Appchem. (n.d.). This compound | 1227599-27-0. [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound | 1227599-27-0 [sigmaaldrich.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. thinksrs.com [thinksrs.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Bromo-2-fluoro-6-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-2-fluoro-6-methoxypyridine, a key heterocyclic building block for researchers, scientists, and drug development professionals. While experimental data for this specific isomer is not extensively available in peer-reviewed literature, this document establishes a robust framework for its characterization and application by drawing upon established principles of organic chemistry and comparative data from structurally related analogues. The guide covers the molecule's structural elucidation through predictive spectroscopic analysis, outlines reliable synthetic strategies, and explores its reactivity in pivotal cross-coupling reactions. By contextualizing its potential within modern medicinal chemistry, this document serves as an essential resource for leveraging the unique electronic and steric properties of this fluorinated pyridine intermediate in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceutical agents. The strategic incorporation of fluorine into this heterocyclic system can profoundly alter a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, modulate pKa to improve cell permeability, and increase binding affinity to target proteins.[1]

This compound (CAS No. 1227599-27-0) is a trifunctionalized pyridine derivative that offers a unique combination of reactive handles for molecular elaboration.[2] The bromine atom at the 3-position serves as a versatile site for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions. The fluorine atom at the 2-position and the methoxy group at the 6-position significantly influence the electronic nature of the pyridine ring, impacting its reactivity and the properties of its derivatives. This guide will provide an in-depth examination of its molecular structure and explore its potential as a pivotal intermediate in the synthesis of complex molecules for drug discovery.

Molecular Structure and Spectroscopic Characterization

Core Molecular Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | [2] |

| Molecular Weight | 206.01 g/mol | [2] |

| CAS Number | 1227599-27-0 | [2] |

| Predicted Boiling Point | 192.2 ± 35.0 °C | [2] |

| Predicted Density | 1.621 ± 0.06 g/cm³ | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic shifts and coupling patterns.

-

¹H NMR Spectroscopy: The proton spectrum is expected to show two aromatic protons and a singlet for the methoxy group. The protons on the pyridine ring will appear as doublets, with their chemical shifts and coupling constants influenced by the surrounding substituents. For a similar compound, 2-bromo-3-methoxypyridine, the aromatic protons appear between δ 7.12 and 7.97 ppm.[3] The methoxy protons will likely appear as a singlet around δ 3.9-4.0 ppm.

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), which is a definitive diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the inductive and mesomeric effects of the bromo, fluoro, and methoxy substituents. For comparison, the carbon signals for 2-bromo-3-methoxypyridine are found at δ 155.1 (C-O), 142.4 (C-Br), and in the aromatic region.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will provide valuable information about its functional groups. Key characteristic absorption bands are predicted as follows:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (methyl): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-O stretching (aryl ether): ~1250-1200 cm⁻¹ (asymmetric) and ~1050-1000 cm⁻¹ (symmetric)

-

C-F stretching: ~1200-1000 cm⁻¹

-

C-Br stretching: ~700-500 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound is expected to exhibit a molecular ion peak [M]⁺. A key diagnostic feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4]

Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Cleavage of the C-Br bond would also be a prominent fragmentation pathway.

Synthetic Pathways

General Synthetic Strategy

A plausible synthetic route would likely start from a readily available substituted pyridine and involve steps such as bromination, fluorination, and methoxylation. The order of these steps is crucial to control the regioselectivity of the reactions.

A potential synthetic workflow is illustrated below. This logical diagram outlines a generalized approach that would require optimization for the specific target molecule.

Caption: Generalized synthetic workflow for this compound.

Exemplar Experimental Protocol (Analogous Synthesis)

The following protocol for the synthesis of the related isomer, 3-bromo-5-fluoro-2-methoxypyridine, demonstrates the key chemical transformations and provides a solid foundation for developing a specific procedure for the target compound.

Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine [5]

-

Reaction Setup: In a dried reaction flask, dissolve 2-methoxy-5-fluoropyridine in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3-bromo-5-fluoro-2-methoxypyridine.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is the primary site for these reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to generate biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other drug classes.[6]

Caption: Schematic of the Buchwald-Hartwig amination reaction.

The successful execution of this reaction requires careful selection of the palladium precursor, phosphine ligand, and base to overcome the steric and electronic challenges posed by the substituted pyridine ring.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its trifunctionalized nature provides multiple avenues for chemical modification, enabling the construction of diverse compound libraries. While a comprehensive set of experimental data for this specific isomer is not yet widely disseminated, this guide provides a robust predictive framework for its characterization and a solid foundation for the development of synthetic protocols based on established methodologies for related compounds. As the demand for novel, highly functionalized heterocyclic intermediates continues to grow, this compound is poised to be a key player in the advancement of medicinal chemistry research.

References

-

International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Retrieved from [Link]

- Google Patents. (2015). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

-

Royal Society of Chemistry. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

-

PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]

-

PubChemLite. (2025). 3-bromo-2-(trifluoromethoxy)pyridine (C6H3BrF3NO). Retrieved from [Link]

- Google Patents. (2016). US20160075677A1 - Substituted pyrazoles.

- Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

ResearchGate. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]

-

Supporting Information. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H)-ones. Retrieved from [Link]

- Google Patents. (2001). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.

-

ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Analysis of 3-Bromo-2-fluoro-6-methoxypyridine

Abstract

This technical guide provides a comprehensive framework for the spectral analysis of 3-Bromo-2-fluoro-6-methoxypyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this guide offers a robust predictive and interpretive methodology. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing upon spectral data from analogous compounds, we present a detailed protocol for the characterization of this molecule. This document is intended to empower researchers to anticipate spectral features, design appropriate analytical workflows, and confidently interpret the resulting data.

Introduction: The Structural Significance of this compound

This compound (C₆H₅BrFNO) is a polysubstituted pyridine derivative. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group on the pyridine core—imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules. Accurate structural elucidation through spectroscopic methods is a critical first step in any research and development pipeline.

This guide will systematically explore the predicted spectral characteristics of this molecule across the most common and powerful analytical techniques: ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into the Nucleus

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we anticipate a rich and informative set of spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms, and the electron-donating effect of the methoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.6 - 7.9 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-4 Hz |

| H-4 | 6.8 - 7.1 | Doublet (d) | ³J(H-H) ≈ 8-9 Hz |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

Causality Behind Predictions:

-

H-5: This proton is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent bromine atom and the nitrogen in the pyridine ring. It will appear as a doublet due to coupling with H-4 and will be further split into a doublet of doublets by the fluorine atom at position 2 (a four-bond coupling, ⁴J).

-

H-4: This proton is adjacent to the electron-donating methoxy group at the 6-position, which will shield it relative to H-5, causing an upfield shift. It will appear as a doublet due to coupling with H-5.

-

-OCH₃: The methoxy protons are in a different chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are significantly influenced by the directly attached and neighboring substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | 155 - 160 | ¹J(C-F) ≈ 230-260 Hz |

| C-6 | 160 - 165 | ³J(C-F) ≈ 3-5 Hz |

| C-4 | 110 - 115 | ⁴J(C-F) ≈ 1-3 Hz |

| C-5 | 135 - 140 | ³J(C-F) ≈ 15-20 Hz |

| C-3 | 105 - 110 | ²J(C-F) ≈ 20-25 Hz |

| -OCH₃ | 53 - 57 | N/A |

Causality Behind Predictions:

-

C-2: Directly bonded to the highly electronegative fluorine atom, this carbon will experience a strong deshielding effect and a large one-bond C-F coupling constant (¹J).

-

C-6: Attached to the electron-donating methoxy group and the ring nitrogen, this carbon will also be significantly downfield.

-

C-3: Bonded to the bromine atom, this carbon's chemical shift will be influenced by the heavy atom effect, and it will exhibit a two-bond coupling to fluorine (²J).

-

C-4 & C-5: The chemical shifts of these carbons will be influenced by the overall electronic environment of the ring and will show smaller, long-range couplings to the fluorine atom.

-

-OCH₃: The methoxy carbon will appear in the typical upfield region for such groups.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum with a 90° pulse, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 200-220 ppm. For improved sensitivity, especially for quaternary carbons, increase the number of scans and use a longer relaxation delay.

-

-

Advanced 2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is essential for assigning quaternary carbons and confirming the overall structure.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its aromatic ring and substituent groups.

Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3150 | Medium to Weak |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

| C=C and C=N stretch (aromatic ring) | 1550 - 1650 | Medium to Strong |

| C-O stretch (aryl ether) | 1200 - 1275 (asymmetric) | Strong |

| 1000 - 1075 (symmetric) | Medium | |

| C-F stretch | 1100 - 1300 | Strong |

| C-Br stretch | 500 - 650 | Medium to Strong |

Causality Behind Predictions:

-

The aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹.

-

The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1550-1650 cm⁻¹ region.

-

The strong absorption bands for the C-O and C-F bonds are characteristic and provide strong evidence for the presence of the methoxy and fluoro groups.

-

The C-Br stretch appears in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, attenuated total reflectance (ATR) IR spectroscopy can be used, which requires placing a small drop of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty instrument (or clean ATR crystal).

-

Place the prepared sample in the instrument.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular ion peak (M⁺) will be a key feature in the mass spectrum. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 205/207 | Molecular ion |

| [M - CH₃]⁺ | 190/192 | Loss of a methyl radical from the methoxy group |

| [M - OCH₃]⁺ | 174/176 | Loss of a methoxy radical |

| [M - Br]⁺ | 126 | Loss of a bromine radical |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak will appear as a doublet at m/z 205 and 207, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

-

Fragmentation: Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃). The C-Br bond is also relatively weak and can cleave to lose a bromine radical (•Br).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight and key fragments (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peaks and their characteristic isotopic pattern.

-

Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

-

Mass Spectrometry Fragmentation Workflow

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This guide provides a comprehensive, predictive framework for the spectral analysis of this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts and coupling constants, the characteristic IR absorption frequencies, and the likely mass spectrometric fragmentation patterns, researchers can approach the characterization of this and structurally related molecules with confidence. The detailed experimental protocols and workflows presented herein offer a robust starting point for obtaining high-quality, interpretable data, thereby accelerating research and development efforts in the chemical and pharmaceutical sciences.

References

-

At this time, no direct citation for a publicly available, complete experimental spectral dataset for this compound has been identified.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Introduction: Structural Elucidation of a Highly Substituted Pyridine Core

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2-fluoro-6-methoxypyridine

In the landscape of pharmaceutical and materials science research, substituted pyridines represent a cornerstone of molecular design. Their unique electronic properties and versatile reactivity make them privileged scaffolds in drug development and functional materials. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for unambiguous structural elucidation in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a compound featuring a complex substitution pattern that gives rise to a nuanced and informative spectrum. We will dissect the spectrum by predicting the chemical shifts and spin-spin coupling patterns based on first principles and empirical data. This analysis serves not only as a reference for this specific molecule but also as a case study for interpreting the spectra of similarly complex heterocyclic systems. We will explore the causal effects of substituent electronegativity, resonance, and through-bond and through-space coupling mechanisms that dictate the final appearance of the spectrum.

Part 1: Theoretical ¹H NMR Spectral Analysis

The structure of this compound presents three distinct proton environments: two aromatic protons on the pyridine ring (H-4 and H-5) and the protons of the methoxy group. The interpretation of the spectrum hinges on understanding how each substituent (Bromo, Fluoro, Methoxy) electronically influences these protons.

Substituent Effects on the Pyridine Ring:

-

Nitrogen Atom: The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding of all ring protons compared to benzene (benzene δ ≈ 7.27 ppm). Protons closer to the nitrogen (α-positions, C2/C6) are the most deshielded, followed by the γ-proton (C4), and finally the β-protons (C3/C5).[1][2]

-

Fluorine (at C2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, significantly deshielding nearby nuclei.

-

Bromine (at C3): Bromine is also an electronegative halogen that withdraws electron density inductively, contributing to the deshielding of adjacent protons.

-

Methoxy Group (at C6): The methoxy group has a dual effect. Inductively, the oxygen is electron-withdrawing. However, its primary influence on the aromatic ring is through resonance, where its lone pairs donate electron density into the ring, causing a shielding effect (upfield shift), particularly at the ortho (C5) and para (C4) positions.

Based on these principles, we can predict the characteristics of each signal.

Predicted Proton Assignments and Multiplicities

The aromatic region of the spectrum is expected to display two distinct signals corresponding to H-4 and H-5.

-

H-4 (para to -OCH₃, meta to -F): This proton is expected to appear as a doublet of doublets (dd). The primary splitting will arise from the ortho-coupling to H-5 (³J(H4,H5)). A smaller, secondary splitting is anticipated from a four-bond coupling to the fluorine atom at C2 (⁴J(H4,F2)).

-

H-5 (ortho to -OCH₃, meta to -Br): This proton will also appear as a doublet of doublets (dd). The major splitting is from the ortho-coupling to H-4 (³J(H4,H5)). A smaller splitting may be observed due to a five-bond coupling to the fluorine atom (⁵J(H5,F2)), which is typically smaller than four-bond H-F coupling.

-

-OCH₃ (at C6): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet.

The relative positions of H-4 and H-5 are determined by the balance of the aforementioned substituent effects. The strong electron-donating resonance of the methoxy group will shield both H-4 and H-5, but the effect is typically stronger at the ortho position (H-5). Therefore, H-5 is predicted to be upfield relative to H-4.

Quantitative Data: Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR spectral parameters for this compound. These values are estimated based on established data for substituted pyridines.[1][3][4]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-4 | 7.6 - 7.9 | dd | ³J(H4,H5) ≈ 8.0 - 9.0 Hz⁴J(H4,F2) ≈ 1.5 - 3.0 Hz | γ-proton, deshielded by adjacent Br and F. Appears as a doublet of doublets due to ortho H-H and meta H-F coupling. |

| H-5 | 6.8 - 7.1 | dd | ³J(H4,H5) ≈ 8.0 - 9.0 Hz⁵J(H5,F2) ≈ 0.5 - 1.5 Hz | β-proton, strongly shielded by the ortho-methoxy group's resonance effect. Appears as a doublet of doublets. |

| -OCH₃ | 3.9 - 4.1 | s | N/A | Standard chemical shift for an aromatic methoxy group. Appears as a singlet. |

Visualization of Spin-Spin Couplings

The connectivity and coupling relationships within this compound can be effectively visualized. The following diagram, generated using DOT language, illustrates the key through-bond interactions that define the ¹H NMR spectrum.

Caption: Molecular structure and key ¹H-¹H and ¹H-¹⁹F J-couplings.

Part 2: Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, high-resolution ¹H NMR spectrum, a standardized and validated protocol is essential. The following steps describe a robust methodology for sample preparation and data acquisition on a typical 400 or 500 MHz NMR spectrometer.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a sample gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lineshapes and high resolution. Automated shimming routines are standard on modern instruments.

-

Tune and match the probe for the ¹H frequency to ensure maximum sensitivity.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for a standard 1D proton experiment. A representative set of parameters is provided below.[5][6]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): ~16 ppm (centered around 6-7 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): ~3-4 seconds for good digital resolution.

-

Relaxation Delay (D1): ~2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

-

Number of Scans (NS): 8 to 16 scans is typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): Set automatically by the spectrometer software.

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

This self-validating protocol ensures that the acquired data is both accurate and reproducible, forming a trustworthy basis for structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. A detailed analysis reveals a singlet for the methoxy protons and two distinct doublet of doublets in the aromatic region for H-4 and H-5. The chemical shifts are governed by the interplay of inductive and resonance effects from the nitrogen, fluorine, bromine, and methoxy substituents. Furthermore, the observed multiplicities provide unambiguous evidence of the proton connectivity through ³J(H,H) ortho-coupling and long-range ⁴J(H,F) and ⁵J(H,F) couplings. By following the detailed experimental protocol, researchers can reliably obtain a high-quality spectrum to confirm the identity and purity of this important chemical entity.

References

-

Dalvit, C., & Rigo, R. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]

-

Kogami, Y., et al. (1994). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Carbohydrate Research. Available at: [Link]

-

Bar-Ad, David., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Available at: [Link]

-

Gafney, M. (2018). Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. SUNY Plattsburgh. Available at: [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Castellano, S., et al. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

-

Ronza. (2014). Proton NMR signals and rings. Chemistry Stack Exchange. Available at: [Link]

-

Quader, S., et al. (n.d.). ¹H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Griffith University. Available at: [Link]

-

Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. Available at: [Link]

Sources

13C NMR Analysis of 3-Bromo-2-fluoro-6-methoxypyridine: From Theory to Practical Application

An In-Depth Technical Guide:

Executive Summary

3-Bromo-2-fluoro-6-methoxypyridine is a highly functionalized heterocyclic compound, serving as a valuable building block in the synthesis of novel agrochemicals and pharmaceutical agents. The precise arrangement of its bromo, fluoro, and methoxy substituents on the pyridine core creates a unique electronic environment, demanding rigorous analytical techniques for unambiguous structural verification. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comprehensive framework for the 13C NMR analysis of this molecule, tailored for researchers and drug development professionals. We will explore the theoretical underpinnings of substituent effects on the pyridine ring, present a predictive analysis of the 13C spectrum, detail a robust experimental protocol, and outline a systematic approach to spectral interpretation.

Introduction to the Structural Analysis Challenge

The chemical reactivity and biological activity of this compound are dictated by the interplay of its three distinct substituents. The structural elucidation, therefore, is not a trivial task. While mass spectrometry can confirm the elemental composition and 1H NMR can reveal proton environments, only 13C NMR provides direct insight into the carbon skeleton of the molecule.

The challenge lies in correctly assigning each of the six unique carbon signals. This requires a deep understanding of how the electron-withdrawing inductive effects of fluorine and bromine, the electron-donating resonance effect of the methoxy group, and the inherent electronic properties of the pyridine nitrogen atom collectively influence the chemical shift of each carbon. This guide serves as a senior-level application resource, bridging theoretical principles with practical, field-proven laboratory protocols.

Theoretical Principles: Unraveling Substituent Effects